2-Fluoro-3-methylcholanthrene
Description
Contextualizing 2-Fluoro-3-methylcholanthrene as a Fluorinated Polycyclic Aromatic Hydrocarbon
This compound, with the chemical formula C₂₂H₁₇F, is a crystalline solid. Current time information in Bangalore, IN. The addition of a fluorine atom to the methylcholanthrene backbone significantly alters its chemical and physical properties, including its electronic structure, solubility, and reactivity. Current time information in Bangalore, IN. These modifications are crucial as they can directly impact the compound's biological activity and its potential as a carcinogen. Current time information in Bangalore, IN.
The study of fluorinated PAHs is a specialized area of research. Fluorine's high electronegativity can alter the metabolic pathways of the parent PAH, potentially leading to either detoxification or, in some cases, enhanced activation to carcinogenic metabolites. The synthesis of fluorinated PAHs can be complex, often involving multi-step procedures such as photochemical cyclization or the Julia-Kocienski olefination followed by oxidative photocyclization. tandfonline.comacs.org These synthetic methods allow for the precise, regioselective placement of fluorine atoms on the aromatic structure, enabling researchers to systematically investigate the structure-activity relationships of these compounds. acs.org
The primary interest in fluorinated PAHs like this compound lies in their use as tools to probe the mechanisms of chemical carcinogenesis. By comparing the biological activities of fluorinated derivatives with their non-fluorinated parent compounds, scientists can deduce the importance of specific atomic positions in the metabolic activation and detoxification processes.
Historical Perspectives on Substituted Methylcholanthrenes in Chemical Carcinogenesis Research
The parent compound, 3-methylcholanthrene (B14862) (3-MC), has a long history in cancer research, dating back to the 1930s. wikipedia.org It is a well-established and potent carcinogen frequently used in laboratory studies to induce tumors in animals for the purpose of studying carcinogenesis and the efficacy of potential anti-cancer drugs. wikipedia.org
The investigation of substituted methylcholanthrenes, including fluorinated derivatives, has been a key strategy to elucidate the mechanism of its carcinogenic action. A central hypothesis in PAH carcinogenesis is the "bay-region" theory, which posits that the metabolic formation of a diol epoxide in a sterically hindered "bay" of the molecule is a critical step in producing the ultimate carcinogenic metabolite that binds to DNA.
Research on fluorinated derivatives of methylcholanthrene has provided valuable, albeit sometimes complex, insights into this theory. For instance, studies on the carcinogenicity of fluorinated derivatives of benzo[a]pyrene (B130552) and methylcholanthrene have been conducted to block specific sites of metabolic activation. A comparative study on the tumor-initiating activity of various methylcholanthrene derivatives in rats revealed that while 3-methylcholanthrene itself is a potent carcinogen, its fluorinated analogs, such as 8-fluoromethylcholanthrene (8-FMC) and 10-fluoromethylcholanthrene (10-FMC), also exhibit carcinogenic activity. nih.gov The carcinogenicity of these compounds, in which the bay-region diol-epoxide pathway is blocked by the fluorine atom, suggests that alternative mechanisms of activation may be significant for methylcholanthrene's carcinogenicity in certain tissues. nih.gov
This has led to the exploration of other activation pathways, such as one-electron oxidation, which may play a critical role in the carcinogenic mechanism of some PAHs, including methylcholanthrene and its derivatives.
Interactive Data Tables
Below are tables summarizing key information on 3-methylcholanthrene and its derivatives, providing a comparative context for understanding the significance of this compound.
Table 1: Physicochemical Properties of 3-Methylcholanthrene
| Property | Value |
| IUPAC Name | 3-Methyl-1,2-dihydrocyclopenta[ij]tetraphene |
| Other Names | 20-Methylcholanthrene, 3-MC, MCA |
| CAS Number | 56-49-5 |
| Chemical Formula | C₂₁H₁₆ |
| Molar Mass | 268.35 g/mol |
| Appearance | Pale yellow solid crystals |
| Melting Point | ~180 °C (356 °F; 453 K) |
| Boiling Point | ~280 °C (536 °F; 553 K) at 80 mmHg |
| Solubility | Insoluble in water; soluble in benzene, toluene, and xylene |
| Data sourced from Wikipedia and PubChem. wikipedia.orgnih.gov |
Table 2: Comparative Carcinogenicity of Methylcholanthrene and its Fluorinated Derivatives in Rat Mammary Gland
| Compound | Carcinogenic Activity |
| 3-Methylcholanthrene (MC) | Most Potent |
| 8-Fluoromethylcholanthrene (8-FMC) | Carcinogenic |
| 10-Fluoromethylcholanthrene (10-FMC) | Carcinogenic |
| Data from a comparative study on tumor-initiating activity in rats. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
73771-72-9 |
|---|---|
Molecular Formula |
C21H15F |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-6-7-14-10-17-15-5-3-2-4-13(15)8-9-16(17)18-11-19(22)20(12)21(14)18/h2-10,19H,11H2,1H3 |
InChI Key |
AKRDQELWCVOAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 3 Methylcholanthrene and Analogues
Established Synthetic Pathways for Substituted Polycyclic Aromatic Hydrocarbons
The construction of the core structure of substituted PAHs, including the cholanthrene (B1210644) framework, relies on a number of classical and modern synthetic reactions. These methods are foundational for the synthesis of precursors to which fluorine can be introduced.
One of the most traditional methods for creating the specific ring system of 3-methylcholanthrene (B14862) is the Elbs reaction . This reaction involves the pyrolysis of a diaryl ketone containing an ortho-methyl group, leading to cyclization and aromatization. For instance, the synthesis of 3-methylcholanthrene itself can be achieved through the pyrolysis of 7-methyl-4-(1-naphthoyl)hydrindene at high temperatures. acs.org This general approach has been successfully adapted for the synthesis of fluorinated analogues, such as 8-fluoro- and 10-fluoro-3-methylcholanthrene, demonstrating its utility for creating substituted cholanthrenes. acs.org
Other established strategies for building the polycyclic core of PAHs include:
Diels-Alder reactions: This powerful cycloaddition reaction can be used to construct six-membered rings, which are then further elaborated to form the final aromatic system.
Friedel-Crafts reactions: These reactions are pivotal for attaching aromatic moieties to one another, often a key step in building up the complexity of the PAH skeleton.
Metal-catalyzed cross-coupling reactions: Modern methods such as Suzuki, Stille, and Sonogashira couplings are instrumental in the regioselective formation of carbon-carbon bonds between aromatic rings, offering a high degree of control over the final structure. tcichemicals.com
Oxidative photocyclization: Stilbene-like molecules can undergo intramolecular cyclization upon exposure to light in the presence of an oxidizing agent to form phenanthrene-type structures, which are common motifs in larger PAHs. researchgate.net
The choice of method depends on the desired substitution pattern and the availability of starting materials. For a compound like 2-Fluoro-3-methylcholanthrene, a multi-step synthesis is inevitable, starting with appropriately substituted precursors.
Strategies for Regioselective Fluorination in Polycyclic Aromatic Hydrocarbon Synthesis
Introducing a fluorine atom at a specific position on a complex aromatic scaffold is a significant synthetic challenge. Direct fluorination of the parent PAH often leads to a mixture of isomers and is difficult to control. ucl.ac.uk Therefore, regioselective strategies typically involve either the use of a pre-fluorinated building block or a directed fluorination reaction.
Synthesis from Fluorinated Precursors: This is the most common approach for achieving regioselectivity. The synthesis of 8-fluoro- and 10-fluoro-3-methylcholanthrene, for example, started from l-bromo-5-fluoronaphthalene and l-bromo-3-fluoronaphthalene, respectively. acs.org These fluorinated naphthalenes were then used to prepare the corresponding naphthoylhydrindene precursors for the Elbs reaction. By analogy, the synthesis of this compound would likely involve a precursor where the fluorine atom is already in the correct position on one of the aromatic starting materials.
Electrophilic Fluorination: Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are modern sources of electrophilic fluorine that can be used to fluorinate electron-rich aromatic rings. ucl.ac.uk However, achieving regioselectivity on a large, complex PAH can be challenging due to multiple potential reaction sites. Directing groups are often employed to guide the fluorine to a specific position. ucl.ac.uk
Nucleophilic Aromatic Substitution (SNA_r): While less common for the fluorination of simple hydrocarbons, SNA_r can be effective if the aromatic ring is sufficiently electron-deficient or activated by other functional groups.
Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) can replace a hydroxyl group with a fluorine atom. tcichemicals.com This strategy requires the synthesis of a hydroxylated PAH precursor at the desired position, which can then be converted to the fluoro-derivative.
The following table summarizes some common fluorination strategies applicable to PAH synthesis:
| Strategy | Description | Key Reagents | Advantages | Challenges |
| From Fluorinated Building Blocks | Synthesis starts with a precursor that already contains the fluorine atom in the desired position. | Fluorinated aromatics (e.g., fluoronaphthalenes, fluorobenzenes) | High regioselectivity. | Availability of the specific fluorinated starting material. |
| Electrophilic Fluorination | Direct introduction of fluorine onto an aromatic ring using an electrophilic fluorine source. | Selectfluor®, NFSI, F₂ | Can be used late in the synthesis. | Often poor regioselectivity without directing groups; harsh conditions may be required. |
| Deoxyfluorination | Replacement of a hydroxyl group with a fluorine atom. | DAST, Deoxo-Fluor® | Provides access from phenolic precursors. | Requires synthesis of the specific hydroxy-PAH; can have side reactions. |
| Halogen Exchange (Halex) Reaction | Replacement of another halogen (e.g., Cl, Br) with fluorine. | KF, CsF | Can be effective for activated systems. | Often requires harsh conditions and specific catalysts. |
Advanced Approaches in this compound Synthesis
One promising advanced approach is the Julia-Kocienski olefination followed by oxidative photocyclization . researchgate.net This method has been used to synthesize a variety of regiospecifically fluorinated PAHs. researchgate.net A potential route to a precursor for this compound could involve the coupling of a fluorinated aryl sulfone with an appropriate aldehyde or ketone to form a stilbene-like intermediate, which would then be cyclized.
Another advanced strategy involves the use of organometallic-catalyzed cyclizations of fluorinated precursors . For instance, indium(III)-catalyzed domino reactions of gem-difluoroallenes have emerged as a powerful tool for synthesizing pinpoint-fluorinated PAHs. ossila.com While complex, this methodology allows for the construction of fluorinated rings in a controlled manner.
C-H activation/fluorination is a rapidly developing field that could offer a more direct route to fluorinated PAHs. ucl.ac.uk This approach involves the use of a transition metal catalyst to selectively functionalize a C-H bond with fluorine. While still facing challenges in terms of regioselectivity for complex molecules, the development of new catalysts and directing groups may make this a viable strategy in the future.
Metabolic Pathways and Biotransformation of 2 Fluoro 3 Methylcholanthrene
Overview of Polycyclic Aromatic Hydrocarbon Metabolism in Biological Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that require metabolic activation to exert their biological effects. In biological systems, the metabolism of PAHs is primarily a detoxification process that converts these lipophilic compounds into more polar and water-soluble metabolites that can be readily excreted. isotope.comisotope.com This biotransformation is broadly categorized into two phases: Phase I, functionalization reactions, and Phase II, conjugation reactions. wur.nl
Phase I metabolism introduces or exposes functional groups such as hydroxyl (-OH), epoxide, or dihydrodiol moieties on the PAH backbone. isotope.com These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The resulting metabolites can be substrates for Phase II enzymes, which conjugate them with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866), further increasing their water solubility. isotope.comwur.nl However, some intermediates generated during Phase I metabolism can be chemically reactive and are implicated in the toxic and carcinogenic effects of PAHs. nih.gov
Phase I Metabolic Transformations of 2-Fluoro-3-methylcholanthrene
The introduction of a fluorine atom to the 3-methylcholanthrene (B14862) structure is expected to influence its metabolic profile. The strong electron-withdrawing nature of fluorine can alter the electron density of the aromatic system, potentially affecting the sites and rates of enzymatic oxidation.
Cytochrome P450-Mediated Oxidation and Epoxidation
The initial and rate-limiting step in the metabolism of most PAHs is their oxidation by cytochrome P450 enzymes. For the parent compound, 3-methylcholanthrene, CYP enzymes, particularly CYP1A1 and CYP1A2, are known to be involved in its metabolic activation. It is highly probable that this compound is also a substrate for these enzymes. The presence of the fluorine atom at the 2-position may influence the regioselectivity of CYP-mediated oxidation. Studies on other fluorinated PAHs, such as 6-fluorobenzo[a]pyrene, have shown that metabolism by rat liver microsomes induced with 3-methylcholanthrene leads to the formation of various oxidized products. nih.gov This suggests that despite the fluorine substitution, the molecule remains a substrate for CYP enzymes.
Formation of Hydroxylated and Dihydrodiol Metabolites
Following the initial epoxidation by CYP enzymes, the resulting unstable epoxides can undergo one of two primary pathways: rearrangement to form phenols (hydroxylated metabolites) or enzymatic hydration by epoxide hydrolase to yield trans-dihydrodiols. isotope.com
Research on 9-fluorobenzo[a]pyrene (B1198384) has demonstrated the formation of dihydrodiol metabolites. However, the fluorine substitution was found to inhibit the subsequent conversion of these dihydrodiols into diol-epoxides, a critical step in the activation of many carcinogenic PAHs. This inhibitory effect of the fluorine atom on further metabolism is a key consideration for the metabolic fate of this compound. It is plausible that this compound is metabolized to hydroxylated and dihydrodiol derivatives, but the fluorine at the 2-position might hinder or alter the formation of subsequent reactive metabolites.
Table 1: Postulated Phase I Metabolites of this compound based on Analogous Compounds
| Metabolite Type | Specific Postulated Metabolite | Precursor Compound | Enzymatic Pathway |
| Hydroxylated Metabolite | 1-Hydroxy-2-fluoro-3-methylcholanthrene | This compound | Cytochrome P450 |
| Dihydrodiol Metabolite | 9,10-Dihydrodiol-2-fluoro-3-methylcholanthrene | This compound | Cytochrome P450, Epoxide Hydrolase |
This table is illustrative and based on metabolic pathways of similar non-fluorinated and fluorinated PAHs. Specific metabolites for this compound require experimental verification.
One-Electron Oxidation Pathways and Radical Cation Formation
An alternative pathway for the metabolic activation of PAHs involves one-electron oxidation, which is also catalyzed by peroxidases or as a secondary activity of cytochrome P450 enzymes. nih.gov This process results in the formation of a radical cation. researchgate.net Studies on 6-fluorobenzo[a]pyrene have provided strong evidence that the formation of quinone metabolites proceeds through a radical cation intermediate. nih.gov The substitution with fluorine was used as a probe to demonstrate this mechanism. When 6-fluorobenzo[a]pyrene was metabolized by rat liver microsomes, it yielded quinones, and this formation was attributed to an initial one-electron oxidation. nih.gov It is therefore reasonable to hypothesize that this compound can also undergo one-electron oxidation to form a radical cation, which can then be converted to quinone derivatives. The presence of the methyl group may also influence the stability and subsequent reactions of the radical cation.
Phase II Metabolic Transformations and Conjugation Mechanisms
The hydroxylated and dihydrodiol metabolites formed during Phase I are typically substrates for Phase II conjugating enzymes. These reactions further increase the water solubility of the metabolites, preparing them for excretion.
Glucuronidation Pathways of this compound Metabolites
Glucuronidation is a major Phase II detoxification pathway for a wide variety of xenobiotics, including PAH metabolites. isotope.com This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the PAH metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wur.nl Fungi have been shown to produce glucuronic acid conjugates of various PAHs. oup.com While direct evidence for the glucuronidation of this compound metabolites is not available, it is a highly probable metabolic route. The hydroxylated metabolites of this compound would be excellent substrates for UGT enzymes, leading to the formation of O-glucuronides.
Table 2: Postulated Phase II Metabolites of this compound
| Metabolite Type | Specific Postulated Metabolite | Precursor Metabolite | Enzymatic Pathway |
| Glucuronide Conjugate | 1-Hydroxy-2-fluoro-3-methylcholanthrene-O-glucuronide | 1-Hydroxy-2-fluoro-3-methylcholanthrene | UDP-glucuronosyltransferase |
This table is illustrative and based on the known glucuronidation of PAH phenols. Specific conjugates for this compound metabolites require experimental confirmation.
Glutathione Conjugation Mechanisms of Reactive Intermediates
The biotransformation of polycyclic aromatic hydrocarbons (PAHs), including this compound, often involves metabolic activation to highly reactive electrophilic intermediates. ki.se A critical detoxification pathway for these reactive species is conjugation with glutathione (GSH), a reaction catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). ki.senih.gov This process increases the water solubility of the metabolites, facilitating their excretion from the body. taylorfrancis.comiarc.fr
The primary reactive intermediates of PAHs that undergo glutathione conjugation are diol epoxides. ki.senih.gov These are formed through the action of cytochrome P450 monooxygenases and epoxide hydrolase. nih.gov The GST-catalyzed conjugation involves the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon of the epoxide ring, leading to the formation of a stable conjugate. ki.se
Different classes of cytosolic GSTs, including Alpha, Mu, and Pi, exhibit varying efficiencies and stereoselectivities in the conjugation of PAH diol epoxides. ki.senih.gov Human GST isozymes such as hGSTM1-1 and hGSTP1-1 are known to be particularly effective in detoxifying these reactive intermediates. tandfonline.com For instance, GSTP1-1 shows a high degree of selectivity for enantiomers with an R-absolute configuration at the benzylic oxiranyl carbon of the diol epoxide. ki.se In contrast, the preference of GSTM1-1 is less stringent, ranging from 50% to 90% for the same configuration. ki.se Studies on benzo[a]pyrene (B130552) diol epoxide (BPDE) have shown that GSTP1-1 is highly active in forming GSH conjugates, followed by GSTM1-1 and GSTA1-1. ki.se
The efficiency of glutathione conjugation is a key determinant in the balance between detoxification and metabolic activation, ultimately influencing the carcinogenic potential of the parent PAH. ki.se
Table 1: Catalytic Efficiencies of Human GST Isozymes towards PAH Diol Epoxides
| GST Isozyme | Substrate Preference (Diol Epoxide) | Enantioselectivity (for R-configuration at benzylic oxiranyl carbon) | Reference |
|---|---|---|---|
| hGSTA1-1 | Shows high capacity for some diol epoxides, such as that of dibenzo[a,l]pyrene. | Previously shown to have exclusive preference. | ki.se |
| hGSTM1-1 | Efficiently conjugates bay-region diol epoxides, often preferring syn-diastereomers. | Ranges from no preference (50%) to high preference (≥90%). | ki.senih.gov |
| hGSTP1-1 | Appreciable activity towards both bay- and fjord-region diol epoxides, with a preference for anti-diastereomers. | Exclusive preference. | ki.senih.gov |
This table summarizes general findings for various PAHs as direct data for this compound is not available.
Influence of Fluorine Substitution on Metabolic Profiles and Pathways
The introduction of a fluorine atom into a polycyclic aromatic hydrocarbon molecule can significantly alter its metabolic fate. Fluorine is a small, highly electronegative atom that forms a very strong bond with carbon. researchgate.net This substitution can influence metabolic pathways in several key ways.
Firstly, fluorine substitution can block metabolic activation at the position of fluorination. annualreviews.org Cytochrome P450-catalyzed oxidation, a crucial initial step in the metabolic activation of many PAHs, is generally hindered at a carbon atom bearing a fluorine substituent. annualreviews.org For this compound, the fluorine atom at the 2-position would be expected to block the formation of metabolites hydroxylated at this site, such as 2-hydroxy-3-methylcholanthrene (B1205650), which is a known metabolite of the parent compound, 3-methylcholanthrene. researchgate.net
Secondly, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic system, which may influence the sites and rates of metabolism at other positions on the molecule. annualreviews.orgnih.gov This can lead to a shift in the metabolic profile, potentially favoring detoxification pathways or, conversely, enhancing the formation of reactive intermediates at different sites. For example, the presence of fluorine can alter the oxidation potential of an aromatic system. annualreviews.org
Table 2: Postulated Influence of Fluorine Substitution on the Metabolism of 3-Methylcholanthrene
| Parent Compound | Key Metabolic Pathways | Likely Influence of Fluorine at 2-Position | Reference |
|---|---|---|---|
| 3-Methylcholanthrene | - Hydroxylation at the 1- and 2-positions.- Formation of cis- and trans-1,2-dihydroxy-3-methylcholanthrene.- Formation of 11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene.- Glutathione conjugation of reactive intermediates. | - Blockage of hydroxylation at the 2-position.- Potential alteration of metabolic rates at other positions (e.g., 1-, 11-, 12-positions) due to modified electronic properties.- Formation of diol epoxides and subsequent glutathione conjugates at sites other than the 2-position. | annualreviews.orgresearchgate.net |
| This compound | Hypothesized based on 3-methylcholanthrene metabolism and principles of fluorine substitution. | - | - |
Mechanisms of Biological Interaction and Activation of 2 Fluoro 3 Methylcholanthrene
Aryl Hydrocarbon Receptor (AhR) Activation and Gene Expression Regulation
2-Fluoro-3-methylcholanthrene, much like its parent compound 3-methylcholanthrene (B14862) (3-MC), is anticipated to function as a potent agonist for the Aryl Hydrocarbon Receptor (AhR). researchgate.netchemicalbook.comebi.ac.uk The AhR is a ligand-activated transcription factor that plays a central role in sensing and responding to a variety of environmental compounds. researchgate.netdntb.gov.ua Upon entering the cell, this compound would bind to the cytosolic AhR complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. tandfonline.commdpi.com
Once in the nucleus, the activated AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs) located in the promoter regions of target genes. tandfonline.commdpi.com This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1. mdpi.comnih.govnih.gov These enzymes are critical for the metabolic activation of PAHs. nih.gov Studies on 3-MC have shown that it can induce differential recruitment of AhR to various promoters, leading to varied gene responses from activation to inhibition. nih.gov Furthermore, 3-MC has been observed to cause a sustained induction of CYP1A enzymes, a phenomenon linked to the persistent transcriptional activation of their promoters. nih.gov The fluorine substitution in this compound is expected to modulate the binding affinity for the AhR and the subsequent gene expression profile compared to the parent compound.
| Receptor/Factor | Role in this compound Interaction | Expected Outcome |
| Aryl Hydrocarbon Receptor (AhR) | Binds this compound, acting as a ligand-activated transcription factor. researchgate.netebi.ac.uk | Nuclear translocation and activation of gene transcription. tandfonline.com |
| AhR Nuclear Translocator (ARNT) | Forms a heterodimer with the ligand-bound AhR in the nucleus. mdpi.com | The AhR/ARNT complex binds to DNA. tandfonline.com |
| Aryl Hydrocarbon Response Elements (AHREs) | Specific DNA sequences in the promoter region of target genes. tandfonline.com | Site of AhR/ARNT binding, initiating gene expression. mdpi.com |
| Cytochrome P450 (CYP1A1, CYP1B1) | Enzymes whose expression is induced by AhR activation. mdpi.comnih.gov | Metabolic activation of this compound. nih.gov |
Formation of DNA-Reactive Metabolites of this compound
The induction of CYP enzymes by this compound initiates its own metabolic conversion into electrophilic intermediates capable of reacting with DNA. Two primary pathways are responsible for this bioactivation: the formation of diol-epoxides and the generation of radical cations.
The diol-epoxide pathway is a well-established mechanism for the activation of many carcinogenic PAHs. osti.govresearchgate.net For this compound, this process would begin with an initial epoxidation of the aromatic ring system by CYP enzymes, followed by enzymatic hydrolysis via epoxide hydrolase to form a dihydrodiol. wikipedia.org A subsequent epoxidation of this dihydrodiol by CYP enzymes generates a highly reactive diol-epoxide. wikipedia.org For the parent compound 3-MC, the metabolite 9,10-dihydroxy-7,8-epoxy-7,8,9,10-tetrahydro-3-methylcholanthrene has been identified as a key diol-epoxide intermediate. chemicalbook.com These diol-epoxides are strong electrophiles that can readily undergo nucleophilic attack, particularly from the nitrogenous bases of DNA, to form stable covalent adducts. The fluorine atom at the 2-position of the molecule likely influences the regioselectivity and efficiency of these enzymatic reactions, thereby affecting the specific types and amounts of diol-epoxides formed.
An alternative but equally significant activation pathway involves one-electron oxidation of the PAH molecule, catalyzed by enzymes like cytochrome P450, to form a radical cation. researchgate.nettandfonline.comcapes.gov.br These radical cations are highly reactive intermediates that can attack the nucleophilic centers in DNA, particularly the N7 and C8 positions of guanine (B1146940) and the N7 of adenine (B156593), leading to the formation of DNA adducts. tandfonline.com Studies using fluoro-substituted PAHs, such as 6-fluorobenzo[a]pyrene, have been instrumental in elucidating the competition between the diol-epoxide and radical cation pathways. tandfonline.comnih.gov The presence of a fluorine atom can significantly alter the electronic properties of the aromatic system, thereby influencing its ionization potential and the likelihood of one-electron oxidation. tandfonline.com For some PAHs, the radical cation pathway is the predominant source of depurinating DNA adducts, which are particularly mutagenic. researchgate.net It is plausible that this compound is also activated via this mechanism, with the fluorine substituent modulating the balance between radical cation and diol-epoxide formation. nih.gov
Covalent Adduction to Biological Macromolecules by this compound Metabolites
The reactive metabolites generated from this compound can form covalent bonds with cellular macromolecules, with DNA being the most critical target in the context of chemical carcinogenesis.
The interaction of the diol-epoxide and radical cation metabolites of this compound with DNA results in the formation of various DNA adducts. These adducts are covalent modifications to the DNA bases. Research on the parent compound 3-MC and other PAHs shows that binding occurs predominantly at the guanine and adenine bases. wikipedia.orgnih.gov
Two main types of adducts are formed:
Stable Adducts: These are typically formed by the reaction of diol-epoxides with the exocyclic amino groups of guanine (N2 position) and adenine (N6 position). researchgate.net These bulky lesions can distort the DNA helix.
Depurinating Adducts: Often resulting from radical cation attack, these adducts form at positions like N7 of guanine, which destabilizes the glycosidic bond connecting the base to the sugar-phosphate backbone. researchgate.nettandfonline.com This leads to the loss of the adducted base, creating an apurinic (AP) site, which is a non-instructional and highly mutagenic lesion if not repaired before DNA replication. researchgate.net
The precise structure of the adducts formed by this compound will be determined by the specific metabolites generated and the site of attack on the DNA base. The fluorine atom is expected to influence the metabolic profile and thus the ratio of stable to depurinating adducts.
| Adduct Type | Precursor Metabolite | Common DNA Binding Site | Consequence |
| Stable Adduct | Diol-Epoxide researchgate.net | N2 of Guanine, N6 of Adenine | Helix distortion, potential for replication errors ethz.ch |
| Depurinating Adduct | Radical Cation researchgate.nettandfonline.com | N7 of Guanine, N7 of Adenine | Loss of base, formation of apurinic sites researchgate.net |
The biological consequence of DNA adduct formation is heavily dependent on their persistence within the genome. Cells possess sophisticated DNA repair mechanisms, such as Nucleotide Excision Repair (NER), to identify and remove bulky adducts. However, the efficiency of repair can be influenced by several factors:
Adduct Structure and Conformation: The size, shape, and specific location of the adduct within the DNA helix can affect its recognition by repair enzymes. acs.org Some adducts may be located in conformations that are less accessible to the repair machinery, leading to increased persistence. acs.org
DNA Sequence Context: The local DNA sequence surrounding an adduct can influence its conformation and accessibility, thereby modulating repair efficiency. acs.org
Rate of Cell Division: If DNA replication occurs before an adduct is repaired, it can lead to the fixation of mutations. In tissues with high rates of cell proliferation, there is a smaller window of opportunity for repair.
The persistence of adducts derived from this compound would be a critical determinant of its carcinogenic potential. Adducts that are poorly repaired are more likely to lead to the permanent genetic alterations that can initiate cancer. tandfonline.com
Formation and Significance of Protein Adducts
The formation of protein adducts by xenobiotics such as this compound is a critical aspect of their biological interaction and a key determinant of their toxicological profile. This process involves the covalent binding of reactive metabolites to cellular proteins, which can lead to alterations in protein structure and function, triggering a cascade of events that may culminate in cellular damage and disease.
The metabolic activation of this compound, a prerequisite for protein adduct formation, is primarily mediated by the cytochrome P450 (CYP) family of enzymes. Drawing parallels with its parent compound, 3-methylcholanthrene (3-MC), it is anticipated that CYP1A1, CYP1A2, and CYP1B1 are the key enzymes involved in this bioactivation process. oup.comoup.com These enzymes catalyze the oxidation of the polycyclic aromatic hydrocarbon (PAH) structure, leading to the formation of highly reactive electrophilic intermediates, such as epoxides and dihydrodiol epoxides.
These reactive metabolites can then covalently bind to nucleophilic sites on cellular proteins. The specific amino acid residues that are targeted can vary, but cysteine, lysine, and histidine are common sites for adduction due to the presence of nucleophilic sulfur and nitrogen atoms in their side chains. The formation of these adducts can have several significant biological consequences:
Alteration of Protein Function: The covalent modification of a protein can lead to conformational changes, altering its three-dimensional structure and, consequently, its biological activity. This can affect enzymes, receptors, and structural proteins, disrupting normal cellular processes.
Enzyme Inhibition: Reactive metabolites can bind to the active site of enzymes, leading to their inactivation. For instance, studies on other PAHs have shown that their metabolites can inhibit enzymes involved in their own detoxification, such as glutathione (B108866) S-transferases, potentially exacerbating their toxic effects. viictr.org
Induction of Immune Responses: Protein adducts can be recognized by the immune system as foreign, leading to the production of antibodies and an autoimmune response. This has been implicated in the idiosyncratic drug-induced hypersensitivity reactions observed with some xenobiotics.
Biomarkers of Exposure: The detection of specific protein adducts, for example, with serum albumin or hemoglobin, can serve as a valuable biomarker for assessing exposure to the parent compound. These adducts provide a more integrated measure of exposure over time compared to measuring the parent compound itself, which may be rapidly metabolized and cleared from the body.
While direct studies on the protein adducts of this compound are limited, research on 3-MC and other fluorinated PAHs provides a strong basis for understanding these mechanisms. The introduction of a fluorine atom can influence the metabolic profile of the molecule, potentially altering the rate and regioselectivity of CYP-mediated oxidation. nih.govacs.org This, in turn, could affect the nature and quantity of the reactive metabolites formed and, consequently, the profile of protein adducts. For example, fluoro-substitution has been shown to alter the stereoselectivity of cytochrome P450c in the metabolism of other PAHs.
Table of Research Findings on Protein Adduct Formation by Related Polycyclic Aromatic Hydrocarbons
| Compound | Key Enzymes Involved in Activation | Observed Effects of Adduct Formation | Significance |
| 3-Methylcholanthrene (3-MC) | CYP1A1, CYP1A2, CYP1B1 oup.comoup.comnih.gov | Covalent binding to various cellular proteins. aacrjournals.org | Alteration of protein function, potential for immunotoxicity, and serves as a biomarker of exposure. |
| Benzo[a]pyrene (B130552) (BP) | CYP1A1, CYP1B1 oup.com | Covalent binding to microsomal proteins. nih.gov | Inhibition of detoxification enzymes and disruption of cellular processes. nih.gov |
| Naphthalene | Cytochrome P450 enzymes | Formation of adducts with cysteine, lysine, and histidine residues in proteins. | Cellular necrosis and organ-specific toxicity. |
Limited Scientific Data Precludes Comprehensive Genotoxicity Profile of this compound
The parent compound, 3-methylcholanthrene (3-MC), is a well-established mutagen and carcinogen that has been the subject of numerous studies. nih.govnih.gov Its genotoxic effects are known to be mediated by metabolic activation, a process involving cytochrome P450 enzymes that convert the parent compound into reactive metabolites capable of binding to DNA and inducing mutations. iarc.frnih.gov In vitro assays, such as the Salmonella/microsome test (Ames test) and mammalian cell gene mutation assays, consistently demonstrate the mutagenic potential of 3-MC in the presence of a metabolic activation system like a rat liver S9 fraction. nih.govoup.comnih.gov
The introduction of a fluorine atom to a PAH molecule can significantly alter its biological activity. The position of the fluorine substituent is critical in determining whether it enhances or diminishes the mutagenic potential of the compound. For instance, studies on other fluorinated PAHs have shown that fluorine substitution can drastically reduce mutagenic activity in some cases, while in others it has little effect or can even increase it. nih.gov This variability underscores the importance of empirical testing for each specific fluorinated derivative.
While the genotoxicity of 3-methylcholanthrene is well-documented, and the influence of fluorination on other PAHs has been investigated, this information cannot be directly extrapolated to definitively characterize the genotoxic profile of this compound without specific experimental evidence. The precise impact of the fluorine atom at the 2-position of the 3-methylcholanthrene molecule on its metabolic activation, DNA binding, and ultimate mutagenic potential remains to be elucidated through dedicated research.
Due to the absence of specific studies on this compound, the following sections of the requested article outline cannot be populated with scientifically accurate and detailed findings:
Genotoxicity and Mutagenicity Studies of 2 Fluoro 3 Methylcholanthrene
Mechanistic Insights into Fluorine's Impact on Mutagenic Activity
A comprehensive and authoritative article on the genotoxicity and mutagenicity of 2-Fluoro-3-methylcholanthrene is contingent on future research that directly investigates this specific compound.
Carcinogenic Potential and Tumorigenesis Research with 2 Fluoro 3 Methylcholanthrene
Initiation-Promotion Models of Carcinogenesis in Experimental Systems
The classical model of chemical carcinogenesis involves a multi-step process, beginning with initiation, followed by promotion and progression. sigmaaldrich.com Initiation is characterized by an irreversible genetic alteration in a single cell, often caused by a carcinogen. sigmaaldrich.com This is followed by the promotion phase, where the initiated cell undergoes clonal expansion, driven by promoting agents. sigmaaldrich.comthoracickey.com This two-stage model is a cornerstone of experimental cancer research, providing a framework to study the effects of various chemical compounds. thoracickey.com
In this context, polycyclic aromatic hydrocarbons (PAHs) like 3-methylcholanthrene (B14862) (3-MC) are frequently used as initiators in animal models to induce tumor formation. sigmaaldrich.comchemicalbook.comwikipedia.org For instance, a single application of an initiator can be followed by repeated applications of a non-mutagenic tumor promoter to enhance cell proliferation and subsequent tumor development. sigmaaldrich.com This methodology has been applied in various animal models, including mouse skin and lung carcinogenesis studies. thoracickey.comiarc.fr
A well-established model involves the use of 3-methylcholanthrene as an initiator to induce lung cancer in mice. thoracickey.commdpi.com In some studies, the administration of 3-MC is followed by exposure to a promoting agent, such as butylated hydroxytoluene, to induce adenocarcinoma. thoracickey.com Another approach involves the use of 3-methylcholanthrene in combination with other agents like diethylnitrosamine to promote lung cancer development in rats. researchgate.net These models are valuable for investigating the mechanisms of carcinogenesis and for screening potential carcinogenic and chemopreventive agents. thoracickey.com
The initiation-promotion protocol has also been instrumental in studying colon carcinogenesis. While various chemical carcinogens are used, the underlying principle of initiation followed by promotion remains a key experimental strategy. oup.com The susceptibility to carcinogen-induced tumorigenesis can also be influenced by the genetic background of the animal strain used in the study. researchgate.net
Molecular Mechanisms of Tumor Initiation by 2-Fluoro-3-methylcholanthrene
The process of tumor initiation by polycyclic aromatic hydrocarbons (PAHs), including this compound, is a complex molecular cascade that begins with metabolic activation. carcinogenesis.comnih.gov Most PAHs are not directly carcinogenic but require enzymatic conversion into reactive metabolites that can covalently bind to cellular macromolecules like DNA, forming DNA adducts. chemicalbook.comptbioch.edu.pl This DNA damage, if not properly repaired, can lead to mutations in critical genes, a key event in the initiation of cancer. ptbioch.edu.pl
The metabolic activation of PAHs is primarily carried out by cytochrome P450 enzymes. chemicalbook.comontosight.ai These enzymes convert the parent PAH into electrophilic intermediates, such as epoxides and diol epoxides. chemicalbook.comiarc.fr For many PAHs, the "bay-region" diol epoxide pathway is a major route of activation leading to highly reactive metabolites that readily form DNA adducts. ptbioch.edu.plnih.gov Another significant mechanism of activation is one-electron oxidation, which results in the formation of radical cations that can also bind to DNA. nih.govtandfonline.com
The formation of DNA adducts is a critical step in chemical carcinogenesis. ptbioch.edu.plhhearprogram.org These adducts can disrupt the normal functioning of DNA, leading to mutations during DNA replication. ptbioch.edu.pl The specific types of adducts formed can vary depending on the PAH and the metabolic pathways involved. nih.govosti.gov For example, studies with 3-methylcholanthrene have shown that it induces the formation of multiple DNA adducts in various tissues. nih.govepa.gov The induction of cytochrome P450 enzymes, particularly CYP1B1, has been shown to be crucial for the metabolic activation of 3-methylcholanthrene and subsequent DNA adduct formation. nih.gov
The process of carcinogenesis is influenced by a variety of factors, including both endogenous and exogenous elements. carcinogenesis.com Genetic predisposition plays a role, but exposure to environmental carcinogens is a major contributing factor. carcinogenesis.com The molecular understanding of how these carcinogens initiate tumors is crucial for developing effective prevention and intervention strategies. carcinogenesis.comnih.gov
Role of Fluorine Substitution in Modulating Carcinogenic Efficacy
The introduction of a fluorine atom into the structure of a polycyclic aromatic hydrocarbon (PAH) can significantly alter its carcinogenic activity. nih.govresearchgate.net This modification can influence the compound's metabolic fate and its interaction with biological targets. researchgate.net The position of the fluorine substituent is critical in determining its effect on carcinogenicity. nih.gov
Fluorine substitution can block specific sites on the PAH molecule from metabolic attack. researchgate.net Since the carbon-fluorine bond is very strong, it can prevent the enzymatic oxidation that is often a prerequisite for the formation of carcinogenic metabolites. researchgate.net For example, if fluorine is placed at a position that is crucial for the formation of a highly reactive diol epoxide, the carcinogenic potential of the parent compound may be reduced. nih.gov
Research on various fluorinated PAHs has demonstrated that this substitution can either decrease or in some cases, have little effect on the mutagenic and carcinogenic properties of the compound. nih.govoup.com For instance, studies on fluorinated quinolines have shown that the position of the fluorine atom dramatically influences its genotoxicity, with 3-fluoroquinoline (B1210502) being non-mutagenic and non-carcinogenic, while 5-fluoroquinoline (B1202552) retains its mutagenic and carcinogenic properties. nih.gov Similarly, studies with 4-fluoro-7,12-dimethylbenz[a]anthracene showed weak tumor-initiating activity compared to its parent compound. oup.com
The strategic placement of fluorine atoms has been explored as a method for creating "anti-genotoxic" modifications of carcinogens. nih.gov By understanding the mechanisms of metabolic activation, fluorine substitution can be used as a tool to design less harmful derivatives of potent carcinogens. nih.gov
Comparative Carcinogenesis of this compound and Related Polycyclic Aromatic Hydrocarbons
The carcinogenic potency of polycyclic aromatic hydrocarbons (PAHs) varies widely, and this is often attributed to differences in their molecular structure which in turn affects their metabolic activation and interaction with cellular targets. mdpi.commdpi.com Comparative studies of the carcinogenicity of related PAHs, such as this compound and its parent compound 3-methylcholanthrene (3-MC), provide valuable insights into the structure-activity relationships of these carcinogens. nih.govaacrjournals.org
3-Methylcholanthrene is a well-characterized and potent carcinogen used extensively in experimental cancer research. wikipedia.orgontosight.ai It is known to induce tumors in various tissues, including the skin and lungs, and is a potent agonist of the aryl hydrocarbon receptor (AhR), which mediates the induction of metabolic enzymes like cytochrome P450s. chemicalbook.comontosight.ainih.gov The carcinogenicity of 3-MC is linked to its metabolic activation to reactive intermediates that form DNA adducts. nih.govepa.gov
The introduction of a fluorine atom at the 2-position of 3-methylcholanthrene would be expected to influence its carcinogenic activity. Based on studies of other fluorinated PAHs, the presence of the fluorine atom could block metabolism at or near the site of substitution. researchgate.net This could potentially alter the profile of metabolites formed and, consequently, the carcinogenic outcome.
Comparative studies of other fluorinated PAHs and their parent compounds have shown that fluorine substitution can significantly impact carcinogenic potency. For example, while 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is a potent carcinogen, its 4-fluoro derivative exhibits weak tumor-initiating activity. oup.com Similarly, substitution of benzo[a]pyrene (B130552) with fluorine at the C-6 position decreases its tumorigenicity. nih.gov
The relative carcinogenic potency of different PAHs is often evaluated using initiation-promotion studies in animal models. iarc.fr These studies allow for a direct comparison of the tumor-initiating activity of different compounds under standardized conditions. oup.com The data from such studies, however, can be complex, and the effects of a substituent like fluorine can depend on the specific parent PAH and the position of substitution. scispace.com
Interactive Data Table: Tumor-Initiating Activity of Selected PAHs
| Compound | Tumor-Initiating Activity | Reference |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | High | oup.com |
| 3-Methylcholanthrene (3-MC) | High | wikipedia.orgoup.com |
| Benzo[a]pyrene | Moderate | oup.com |
| 4-Fluoro-7,12-dimethylbenz[a]anthracene | Weak | oup.com |
| 1,2,3,4-Tetrahydro-7,12-dimethylbenz[a]anthracene | Substantial (less than DMBA) | oup.com |
Enzyme Induction by 2 Fluoro 3 Methylcholanthrene
Induction of Cytochrome P450 Isoforms
2-Fluoro-3-methylcholanthrene, much like its non-fluorinated counterpart 3-methylcholanthrene (B14862) (3-MC), is a potent inducer of the Cytochrome P450 (CYP) 1A subfamily, particularly CYP1A1 and CYP1A2. nih.govoup.com These enzymes are critical in the metabolism of xenobiotics, including many carcinogens. oup.com The induction of these enzymes is a direct consequence of the activation of the Aryl Hydrocarbon Receptor (AHR). oup.com
Upon entering the cell, this compound binds to the AHR, leading to the translocation of the ligand-receptor complex into the nucleus. This complex then dimerizes with the AHR nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or Ah-responsive elements (AhREs) in the promoter regions of the CYP1A1 and CYP1A2 genes, thereby initiating their transcription. tandfonline.com
Studies on 3-MC have demonstrated a marked and persistent induction of CYP1A1 and CYP1A2 mRNA levels and protein expression in various tissues, including the liver and lungs. nih.govnih.govnih.govnih.gov For instance, treatment of human hepatoma cells with 3-MC resulted in an 8- to 20-fold induction of ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1 activity. nih.gov Similarly, in mice, 3-MC treatment led to a dramatic induction of Cyp1a1 mRNA, with levels increasing by as much as 7,000- to 16,000-fold in fetal liver. nih.gov While direct quantitative data for this compound is less abundant, its structural similarity and potent AHR agonism suggest a comparable, potent induction of these CYP isoforms. chemicalbook.com
Table 1: Induction of Cytochrome P450 Isoforms by 3-Methylcholanthrene (as a proxy for this compound)
| Enzyme | Model System | Induction Level | Reference |
| CYP1A1 | Human Hepatoma Cells (HepG2) | 8-20 fold (EROD activity) | nih.gov |
| CYP1A1 | Mouse Fetal Liver | 7,000-16,000 fold (mRNA) | nih.gov |
| CYP1A2 | Mouse Liver | Significant induction | oup.com |
| CYP1B1 | Mouse Fetal Lung and Liver | 8-20 fold (mRNA) | nih.gov |
Induction of Phase II Drug-Metabolizing Enzymes
In addition to Phase I enzymes like CYP1A1, this compound is also expected to induce a battery of Phase II drug-metabolizing enzymes. This coordinated induction is a crucial cellular defense mechanism, as Phase II enzymes are primarily involved in the conjugation and subsequent detoxification of reactive metabolites generated by Phase I enzymes. nih.govnih.gov The induction of many Phase II enzymes is also regulated by the AHR, often in concert with other transcription factors such as Nrf2. nih.govpnas.org
Key Phase II enzymes induced by AHR agonists like 3-MC, and by extension this compound, include:
UDP-Glucuronosyltransferases (UGTs): Specifically, isoforms like UGT1A1 and UGT1A6 are markedly induced. nih.govnih.gov UGTs catalyze the conjugation of glucuronic acid to various substrates, rendering them more water-soluble for excretion. nih.gov The induction of UGT1A isoforms by 3-MC is mediated by the AHR, with multiple AhREs present in the UGT1A gene's promoter region. nih.gov
Glutathione (B108866) S-Transferases (GSTs): The alpha-class GSTs (e.g., GST-α) are significantly induced. nih.govnih.gov GSTs play a vital role in detoxifying electrophilic compounds by conjugating them with glutathione. tandfonline.com Studies have shown that 3-MC can induce GST activity in various tissues. nih.govresearchgate.net
NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is strongly and persistently induced by 3-MC. nih.govnih.gov NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive oxygen species. pnas.org
Aldehyde Dehydrogenase (ALDH): Induction of ALDH has also been observed following 3-MC treatment. nih.govnih.gov
Research on 3-MC has demonstrated a persistent induction (3- to 10-fold) of these Phase II enzymes in both hepatic and pulmonary tissues for up to 28 days. nih.govnih.gov
Table 2: Induction of Phase II Enzymes by 3-Methylcholanthrene (as a proxy for this compound)
| Enzyme | Tissue (in rats) | Fold Induction | Reference |
| NQO1 | Liver | ~11.2 fold | nih.gov |
| ALDH | Liver | ~15 fold | nih.gov |
| UGT | Liver | ~4.5 fold | nih.gov |
| GST-α | Liver | ~2 fold | nih.gov |
| Epoxide Hydrolase | Liver | ~2.5 fold | nih.gov |
Aryl Hydrocarbon Receptor-Dependent Gene Expression Regulation by this compound
The enzyme induction profiles of this compound are fundamentally governed by its interaction with the Aryl Hydrocarbon Receptor (AHR). chemicalbook.comresearchgate.net The AHR is a ligand-activated transcription factor that orchestrates the expression of a wide array of genes, collectively known as the "Ah gene battery". nih.gov This battery includes not only the well-known drug-metabolizing enzymes like CYP1A1, CYP1A2, and various Phase II enzymes, but also genes involved in cell cycle regulation, inflammation, and other cellular processes. researchgate.net
The process of AHR-dependent gene regulation initiated by this compound involves a series of steps:
Ligand Binding: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the AHR located in the cytoplasm.
Nuclear Translocation: This binding event triggers a conformational change in the AHR, leading to its dissociation from chaperone proteins and translocation into the nucleus.
Dimerization and DNA Binding: In the nucleus, the AHR-ligand complex forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds with high affinity to specific DNA recognition sites, the Ah-responsive elements (AhREs), located in the upstream regulatory regions of target genes. tandfonline.com
Transcriptional Activation: The binding of the AHR/ARNT complex to AhREs recruits co-activators and the general transcriptional machinery, leading to the initiation of mRNA synthesis for the target genes. tandfonline.com
Studies using 3-MC have identified numerous AHR-bound genomic regions, confirming the direct regulation of a large set of genes. nih.gov Interestingly, the binding kinetics of AHR to promoters can be ligand-specific, with 3-MC inducing differential oscillatory binding of the AHR. nih.gov This suggests that while both 3-MC and other AHR ligands like TCDD work through the same receptor, they can elicit distinct patterns of gene expression over time. nih.gov
Modulatory Effects of Fluorine on Enzyme Induction Profiles
The substitution of a hydrogen atom with a fluorine atom at the 2-position of the 3-methylcholanthrene molecule is expected to have significant modulatory effects on its enzyme induction profile. While direct comparative studies on the enzyme induction of this compound versus 3-methylcholanthrene are limited, the well-established effects of fluorination in medicinal chemistry allow for informed predictions. acs.org
Fluorine is the most electronegative element and can alter a molecule's properties in several ways:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The introduction of fluorine at a potential site of metabolism can block oxidative attack by Cytochrome P450 enzymes. This "metabolic switching" can lead to a longer biological half-life of the compound, potentially resulting in a more sustained induction of AHR-regulated genes. acs.org
Receptor Binding Affinity: Fluorine substitution can influence the electronic distribution within the aromatic ring system, which may alter the binding affinity of the molecule for the AHR. Depending on the specific interactions within the AHR ligand-binding pocket, this could either increase or decrease the potency of the compound as an AHR agonist.
Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which may affect its cellular uptake and distribution. researchgate.net An increase in lipophilicity could enhance its ability to cross cell membranes and reach the cytosolic AHR.
Given these considerations, it is plausible that this compound exhibits a more prolonged and possibly more potent enzyme induction profile compared to its non-fluorinated parent compound, 3-methylcholanthrene, due to increased metabolic stability. However, without direct experimental data, this remains a scientifically grounded hypothesis.
Structure Activity Relationships Sar in Fluorinated Methylcholanthrenes
Influence of Fluorine Positional Isomerism on Metabolic Activation Pathways
The metabolic activation of 3-methylcholanthrene (B14862) (MC) is a critical step in its carcinogenic process. This activation is catalyzed by cytochrome P-450 enzymes, which transform the parent compound into reactive metabolites capable of binding to cellular macromolecules like DNA. nih.govnih.gov Two primary pathways of metabolic activation for PAHs are the formation of bay-region diol epoxides and one-electron oxidation to form radical cations. The position of a fluorine substituent on the MC nucleus can significantly influence which pathway predominates.
Furthermore, studies on oxygenated derivatives of MC at the 1 and 2 positions support the one-electron oxidation hypothesis. nih.gov The trapping of the MC radical cation by nucleophiles occurs specifically at the 1-position. nih.gov The carcinogenicity of derivatives like 2-hydroxy-3-methylcholanthrene (B1205650) and the lack of activity of 3-methylcholanthrene-1-one (B1208625) provide further evidence for the importance of the electronic environment at these positions. nih.gov It is therefore plausible that a fluorine atom at the 2-position of the MC molecule would modulate the electronic properties of the aromatic system, thereby influencing the propensity for one-electron oxidation and the subsequent steps in the activation cascade. However, without direct experimental data on 2-Fluoro-3-methylcholanthrene, this remains a scientifically informed hypothesis.
Correlation between Fluorine Substitution and DNA Adduct Formation Specificity
The ultimate carcinogenic metabolites of PAHs form covalent bonds with DNA, creating DNA adducts. These adducts can lead to mutations and initiate the process of cancer if not repaired. The parent compound, 3-methylcholanthrene, is known to form DNA adducts following metabolic activation. nih.govnih.gov For instance, in a cell-free system, MC has been shown to bind to the promoter region of the CYP1A1 gene, which is involved in its own metabolism. nih.gov
The specificity of DNA adduct formation, in terms of both the specific DNA bases that are targeted and the structure of the adducts themselves, is expected to be influenced by the presence and position of a fluorine substituent. The fluorine atom's size and high electronegativity can alter the shape of the reactive metabolite and its electronic interactions with DNA.
While specific data on the DNA adducts formed by this compound is not available, the principles of how fluorine substitution affects this process can be inferred. The location of the fluorine atom would direct the metabolic epoxidation to other sites on the molecule or alter the stability and reactivity of the radical cation, thereby influencing which DNA adducts are formed. The pattern of DNA adducts is a critical determinant of the types of mutations that arise, which in turn influences the carcinogenic potency and tumor specificity of the compound.
Structural Determinants of Mutagenic and Carcinogenic Activity within Fluorinated Cholanthrenes
The mutagenic and carcinogenic activity of fluorinated cholanthrenes is highly dependent on the precise location of the fluorine atom. The parent compound, 3-methylcholanthrene, is a potent mutagen and carcinogen, inducing tumors in various tissues, including the lung. nih.govwikipedia.org
Comparative studies on different substituted MCs have begun to unravel the structural determinants of their biological activity. For example, the carcinogenicity of various oxygenated derivatives of MC has been evaluated on mouse skin, revealing a clear structure-activity relationship.
| Compound | Carcinogenic Activity on Mouse Skin |
|---|---|
| 3-methylcholanthrene (MC) | Strongest |
| 2-hydroxy-3-methylcholanthrene (MC-2-OH) | Strongest |
| 3-methylcholanthrene-2-one (MC-2-one) | Weaker than MC and MC-2-OH |
| 3-methylcholanthrylene (MCL) | Weaker than MC and MC-2-OH |
| 1-hydroxy-3-methylcholanthrene (MC-1-OH) | Weakest |
| 3-methylcholanthrene-1-one (MC-1-one) | Non-carcinogenic |
This table is based on data from a study comparing the carcinogenicity of 3-methylcholanthrene and its oxygenated derivatives by repeated application on mouse skin. nih.gov
This data demonstrates that substitution at the 1 and 2 positions of the MC molecule has a profound impact on its carcinogenic potential. The high activity of 2-hydroxy-3-methylcholanthrene suggests that metabolism at this position is critical. Conversely, the inactivity of 3-methylcholanthrene-1-one highlights the importance of the electronic and structural features at the 1-position. nih.gov
While a direct comparison including this compound is not available, these findings underscore the principle that the introduction of a substituent, such as a fluorine atom, at the 2-position is likely to have a significant effect on the molecule's mutagenic and carcinogenic profile. The electron-withdrawing nature of fluorine could alter the metabolic profile and the reactivity of the resulting metabolites, thereby modulating its biological activity relative to the parent compound and other substituted derivatives.
Computational Chemistry Approaches to Structure-Activity Predictions for Fluoro-Methylcholanthrenes
In the absence of extensive experimental data for every fluorinated methylcholanthrene isomer, computational chemistry provides a powerful tool for predicting their properties and biological activities. Quantum chemistry methods can be used to study the reactivity of PAHs and predict their most likely sites of metabolic attack. researchgate.netnih.gov
For instance, calculations of properties like the condensed Fukui function can help identify the most reactive sites in a molecule, predicting where metabolic transformations or reactions with cellular nucleophiles are most likely to occur. researchgate.net These computational models can assess how the introduction of a fluorine atom at different positions on the methylcholanthrene skeleton alters the electron distribution, molecular orbitals, and stability of potential reactive intermediates like carbocations and radical cations.
While specific computational studies on this compound are not prominent in the literature, the established methodologies can be applied. Such studies could:
Predict the preferred sites of metabolism on the this compound molecule.
Estimate the stability of the potential diol epoxide and radical cation metabolites.
Model the docking of these metabolites into the active sites of metabolizing enzymes and their interaction with DNA.
By comparing the computational predictions for this compound with those for the parent compound and other isomers for which experimental data exists, it is possible to generate hypotheses about its likely metabolic fate, mutagenic potential, and carcinogenic activity. These in silico approaches can guide future experimental studies and contribute to a more comprehensive understanding of the structure-activity relationships within this class of compounds.
Advanced Research Methodologies and Future Directions in 2 Fluoro 3 Methylcholanthrene Research
Application of Advanced Spectroscopic Techniques for Metabolite and Adduct Characterization
Understanding the carcinogenic potential of 2-Fluoro-3-methylcholanthrene hinges on identifying its metabolic products and the DNA adducts it forms. Advanced spectroscopic techniques are indispensable for this characterization, offering high sensitivity and structural detail.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for this research. It allows for the detection and quantification of specific DNA adducts, which are critical initiating events in chemical carcinogenesis. nih.gov For parent compounds like 3-methylcholanthrene (B14862), these methods have been used to identify the formation of multiple DNA adducts following metabolic activation. nih.gov For instance, studies have shown that metabolically activated 3-methylcholanthrene can bind covalently to DNA, and these adducts can be detected and characterized using techniques like ³²P-postlabeling followed by chromatography. nih.gov This method is highly sensitive for detecting DNA damage even when adduct levels are very low.
The introduction of a fluorine atom in this compound presents unique opportunities for analysis. The fluorine atom can serve as a sensitive probe in certain types of spectroscopy. Furthermore, studies on other fluorinated molecules have shown that fluorine substitution can stabilize molecules during certain types of mass spectrometry analysis, potentially reducing fragmentation and leading to clearer results. frontiersin.org Future research will likely leverage high-resolution mass spectrometry to create a detailed map of the adducts formed by this compound, clarifying how the fluorine substitution influences its metabolic fate and DNA-binding properties compared to its non-fluorinated counterpart.
Table 1: Spectroscopic Techniques for Carcinogen Research
| Technique | Application in this compound Research | Key Advantages |
|---|---|---|
| LC-MS/MS | Identification and quantification of metabolites and DNA adducts. | High sensitivity and specificity; provides structural information. |
| ³²P-Postlabeling | Detection of a wide range of structurally diverse DNA adducts. | Extremely high sensitivity for unknown adducts. |
| NMR Spectroscopy | Elucidation of the precise chemical structure of metabolites and DNA adducts. | Provides definitive structural detail. |
| PET Imaging | In vivo tracking of radiolabeled this compound to study its distribution and metabolism. | Non-invasive, real-time visualization in living organisms. |
Development and Utilization of Novel In Vitro Cell Culture Models for Mechanistic Studies
To accurately study the biological effects of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures. These conventional models often fail to replicate the complex architecture and cellular interactions of living tissues. nih.gov
Three-dimensional (3D) cell culture models , such as spheroids and organoids, represent a significant leap forward. nih.goveurekalert.org These models more accurately mimic the in vivo environment, including the cell-to-cell interactions, nutrient gradients, and gene expression profiles of tumors. nih.govnih.gov For polycyclic aromatic hydrocarbons (PAHs), organotypic cultures of primary human lung cells are already being used to assess toxicity and transcriptional changes, providing more human-relevant data than animal models or simple cell lines. nih.gov The use of 3D bioprinting allows for the creation of even more complex tissue-like structures, incorporating different cell types and extracellular matrix components to simulate a specific organ environment, such as the lung. nih.goveurekalert.org
These advanced models are crucial for detailed mechanistic studies of this compound. They can be used to investigate key carcinogenic processes like cell proliferation, invasion, and the disruption of intercellular communication in a more physiologically relevant context. mdpi.comnih.gov For example, human lung epithelial cell lines grown in 3D could be exposed to this compound to study its specific effects on lung cell carcinogenesis. mdpi.com
'-Omics' Approaches (e.g., Genomics, Proteomics) in Investigating Biological Responses
'-Omics' technologies offer a holistic view of the molecular changes within a cell or tissue following exposure to a substance like this compound. Instead of looking at a single gene or protein, these approaches analyze thousands of molecules simultaneously, providing a comprehensive picture of the biological response.
Genomics can identify the full spectrum of gene mutations and changes in gene expression induced by the carcinogen. For related PAHs, genomic analyses have been crucial in identifying the genes involved in their degradation and detoxification pathways. nih.gov Applying this to this compound could reveal its specific impact on genes that control cell growth, DNA repair, and apoptosis.
Proteomics examines the entire set of proteins in a cell, identifying changes in protein expression, modifications, and interactions. This is vital because proteins are the functional workhorses of the cell. Proteomic studies of organisms exposed to PAHs have helped to map out the metabolic pathways involved in breaking down these compounds. nih.gov
Metabolomics analyzes the complete set of small-molecule metabolites. This can reveal how this compound alters cellular metabolism, providing clues about its mechanisms of toxicity.
By integrating these '-omics' approaches, researchers can construct detailed models of the pathways perturbed by this compound, from the initial DNA damage to the ultimate changes in cell behavior that can lead to cancer.
Emerging Research Avenues and Unexplored Aspects of this compound
While much can be inferred from studies on its parent compound, 3-methylcholanthrene, and other PAHs, this compound itself remains a compound with many unexplored facets. Future research is poised to delve into these areas using the advanced methodologies described above.
An immediate priority is to conduct a comprehensive characterization of its unique metabolic pathways and the specific DNA adducts it forms. The presence and position of the fluorine atom could significantly alter its metabolism by cytochrome P450 enzymes, potentially leading to different reactive intermediates and adduct profiles than 3-methylcholanthrene. nih.gov
Another key area is investigating its potential as a co-carcinogen. Studies have shown that some less potent PAHs can significantly enhance the carcinogenic activity of more potent ones like benzo[a]pyrene (B130552). mdpi.com It would be valuable to explore whether this compound exhibits similar synergistic effects when present in a mixture of environmental PAHs.
Furthermore, the application of novel 3D in vitro models, such as lung or liver organoids, will be essential for dissecting its tissue-specific mechanisms of action and for screening potential preventative agents in a human-relevant system. nih.govnih.gov Combining these sophisticated models with multi-omics analysis will provide an unprecedentedly detailed understanding of the biological consequences of exposure.
Finally, the development of initiation-promotion models, similar to those used for 3-methylcholanthrene, could help to distinguish the specific cellular and molecular events that this compound is responsible for in the multi-stage process of cancer development. These emerging avenues promise to shed new light on the specific risks and mechanisms associated with this fluorinated PAH.
Q & A
Q. What are the established methods for synthesizing 2-Fluoro-3-methylcholanthrene in laboratory settings?
Methodological Answer: The synthesis of this compound typically involves fluorination of its parent compound, 3-methylcholanthrene. A common approach includes:
- Electrophilic fluorination using fluorine gas or selectfluor reagents under controlled conditions to ensure regioselectivity at the 2-position.
- Pyrolytic degradation of fluorinated cholesterol derivatives, as seen in analogous syntheses of methylcholanthrene derivatives .
- Purification via high-performance liquid chromatography (HPLC) or column chromatography, followed by structural validation using H/F NMR and mass spectrometry.
Key Considerations : Optimize reaction temperature and solvent polarity to minimize side products.
Q. How is the acute and chronic toxicity of this compound assessed in preclinical models?
Methodological Answer:
- Acute Toxicity : Conduct OECD Guideline 423 tests using rodent models, focusing on oral, dermal, and inhalation routes. Dose ranges (e.g., 50 mg/kg TDLo in rats) are selected based on structural analogs .
- Chronic Toxicity : Employ long-term bioassays (e.g., 18–24 months) to monitor tumorigenicity endpoints. Histopathological analysis of liver, lung, and skin tissues is critical.
- Data Interpretation : Compare results with structurally similar polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene, noting species-specific metabolic activation differences .
Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?
Methodological Answer:
- Extraction : Use Soxhlet extraction with toluene or dichloromethane for soil/sediment samples.
- Quantification : Employ gas chromatography-mass spectrometry (GC-MS) with electron ionization or high-resolution liquid chromatography (HPLC) coupled with fluorescence detection.
- Calibration : Prepare standard solutions in toluene (e.g., 50 mg/L) and validate against certified reference materials for PAHs .
Advanced Research Questions
Q. What factors contribute to conflicting reports on the carcinogenic potential of this compound in rodent studies?
Methodological Answer: Discrepancies arise from:
- Metabolic Variability : Differences in cytochrome P450 enzyme expression across rodent strains affecting metabolic activation.
- Dose-Response Complexity : Non-linear relationships at low doses (e.g., hormetic effects) versus high doses.
- Impurity Interference : Contaminants in synthesized batches (e.g., unreacted precursors) may skew results .
Resolution Strategy : Use ultra-pure compounds (>98% purity) and standardized protocols across collaborative studies.
Q. How can researchers optimize experimental protocols to study the metabolic activation pathways of this compound in mammalian systems?
Methodological Answer:
- In Vitro Systems : Utilize liver microsomes or recombinant CYP1A1/1B1 enzymes to identify reactive intermediates (e.g., diol epoxides).
- Isotopic Labeling : Incorporate C or F labels to track metabolic products via NMR or PET imaging.
- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict binding affinities with DNA adducts .
Q. What strategies are effective for assessing the environmental persistence and bioaccumulation potential of halogenated methylcholanthrene derivatives?
Methodological Answer:
- Persistence Testing : Conduct OECD 301B biodegradation assays under aerobic/anaerobic conditions.
- Bioaccumulation Modeling : Use octanol-water partition coefficients () and quantitative read-across with chlorinated PAHs (e.g., 3-chlorophenanthrene) to estimate BCF (bioconcentration factors) .
- Field Studies : Monitor sediment cores in industrial areas for temporal trends in halogenated PAH concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
